Glycovir

Descripción

Propiedades

Número CAS |

131262-82-3 |

|---|---|

Fórmula molecular |

C26H45NO8 |

Peso molecular |

499.6 g/mol |

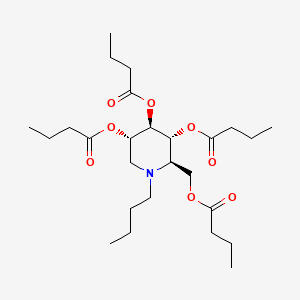

Nombre IUPAC |

[(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate |

InChI |

InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3/t19-,20+,25-,26-/m1/s1 |

Clave InChI |

MKGDNVHZSCXBKR-KYVQNOJUSA-N |

SMILES |

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |

SMILES isomérico |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |

SMILES canónico |

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |

Apariencia |

Solid powder |

Otros números CAS |

131262-82-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Glycovir; SC 49483; SC-49483; SC49483; |

Origen del producto |

United States |

Technical Guide: Chemical Composition and Analysis of Glycovir

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Glycovir is an investigational small molecule drug that has been evaluated in clinical trials for the treatment of HIV infections.[1] It functions as a prodrug of SC-48334, which acts as an inhibitor of alpha-glucosidase I.[1] This enzyme is critical for the proper processing of viral glycoproteins in the host cell's endoplasmic reticulum. By inhibiting this enzyme, Glycovir disrupts the formation of functional viral envelope proteins, thereby interfering with the viral life cycle. This document provides a detailed overview of the chemical composition of Glycovir, its physicochemical properties, a representative analytical methodology, and its mechanism of action.

Chemical Composition and Properties

Glycovir is a complex organic molecule with the chemical formula C26H45NO8.[1][2] Its systematic IUPAC name is [(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate.[1][3] The compound is also known by its CAS number 131262-82-3.[2]

Physicochemical Data Summary

The key quantitative properties of Glycovir are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C26H45NO8 | [1][2] |

| Molecular Weight | 499.64 g/mol | [2][4] |

| Exact Mass | 499.3145 Da | [2] |

| IUPAC Name | [(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate | [1][3] |

| CAS Number | 131262-82-3 | [2] |

| Elemental Analysis | C: 62.50%, H: 9.08%, N: 2.80%, O: 25.62% | [2] |

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

Glycovir's antiviral activity stems from its role as an alpha-glucosidase I inhibitor.[2] In HIV, the envelope glycoproteins (gp160, which is cleaved into gp120 and gp41) undergo extensive post-translational modification in the endoplasmic reticulum (ER) of the host cell. This process, known as N-linked glycosylation, is essential for the proper folding and function of these proteins.

Alpha-glucosidase I is a key enzyme in the trimming of the oligosaccharide chains attached to the glycoproteins. By inhibiting this enzyme, Glycovir prevents the removal of terminal glucose residues from the N-linked glycans. This disruption leads to misfolded glycoproteins that are retained in the ER and targeted for degradation, ultimately reducing the production of infectious viral particles.

Caption: Mechanism of Action of Glycovir as an Alpha-glucosidase I Inhibitor.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This section outlines a representative reversed-phase HPLC (RP-HPLC) method for determining the purity of Glycovir. This method is based on established principles for the analysis of related iminosugar compounds.

Objective: To separate and quantify Glycovir from potential impurities.

Materials:

-

Glycovir reference standard and test sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH adjusted)

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 20 mM phosphate buffer, pH adjusted to 3.0.

-

Mobile Phase B: Acetonitrile.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of Glycovir reference standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Prepare the test sample at the same concentration.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

-

Analysis:

-

Inject the standard and sample solutions.

-

The purity of the sample is calculated by comparing the peak area of Glycovir to the total peak area of all components in the chromatogram.

-

Caption: Experimental Workflow for HPLC Purity Assessment of Glycovir.

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of Glycovir on alpha-glucosidase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of Glycovir against alpha-glucosidase.

Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of alpha-glucosidase. The release of the yellow-colored p-nitrophenol is monitored spectrophotometrically at 405 nm.

Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae

-

pNPG (substrate)

-

Phosphate buffer (pH 6.8)

-

Glycovir (test inhibitor)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of alpha-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.

-

Prepare a solution of pNPG (e.g., 5 mM) in phosphate buffer.

-

Prepare a series of dilutions of Glycovir and Acarbose in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of the Glycovir or Acarbose dilutions to the appropriate wells.

-

Add 50 µL of the alpha-glucosidase solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 405 nm.

-

Calculate the percentage of inhibition for each concentration of Glycovir using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

Glycovir is a promising anti-HIV agent with a well-defined chemical structure and mechanism of action. Its ability to inhibit alpha-glucosidase I and disrupt viral glycoprotein processing represents a key strategy in antiviral drug development. The analytical methods and protocols outlined in this guide provide a framework for the quality control and in vitro evaluation of Glycovir and related compounds. Further research and clinical investigation are essential to fully elucidate its therapeutic potential.

References

- 1. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. Synthesis of alpha-glucosidase I inhibitors showing antiviral (HIV-1) and immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Glycovir: An In-depth Technical Guide to its Action Against Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycovir, a prodrug of N-butyldeoxynojirimycin (NB-DNJ), represents a promising class of broad-spectrum antiviral agents that target a host-cell process essential for the maturation of many enveloped viruses. As an alpha-glucosidase I inhibitor, Glycovir's active form, NB-DNJ, acts within the endoplasmic reticulum to disrupt the normal processing of N-linked glycans on viral envelope glycoproteins. This interference leads to misfolded glycoproteins, which in turn impairs viral assembly, reduces the infectivity of progeny virions, and ultimately curtails viral propagation. This technical guide provides a comprehensive overview of the molecular mechanism of Glycovir, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction: Targeting the Host for Broad-Spectrum Antiviral Activity

The emergence of drug-resistant viral strains and the threat of novel pandemic viruses necessitate the development of antiviral strategies with broad applicability. Enveloped viruses, a vast group that includes HIV, influenza, hepatitis C, and Ebola, all rely on host cellular machinery for the proper folding and maturation of their surface glycoproteins, which are crucial for viral entry and infectivity. Glycovir leverages this dependency by targeting a key host enzyme, alpha-glucosidase I, making it a "resistance-refractory" approach that is less susceptible to viral mutations compared to drugs that target viral enzymes directly[1][2].

Glycovir itself is a prodrug, designed to enhance bioavailability. Following administration, it is metabolized to its active form, N-butyldeoxynojirimycin (NB-DNJ), an iminosugar that mimics the transition state of glucose.

Core Mechanism of Action: Disruption of Glycoprotein Processing

The antiviral activity of Glycovir is rooted in its ability to inhibit alpha-glucosidase I, the first of two key enzymes in the N-linked glycan processing pathway within the endoplasmic reticulum (ER).

Normal Glycoprotein Processing:

-

Glycosylation: As a newly synthesized viral envelope glycoprotein enters the ER, a large, pre-formed oligosaccharide (Glc3Man9GlcNAc2) is transferred to specific asparagine residues.

-

Trimming by Alpha-Glucosidase I & II: Alpha-glucosidase I removes the terminal glucose residue, followed by the removal of the next two glucose residues by alpha-glucosidase II.

-

Calnexin/Calreticulin Cycle: The resulting monoglucosylated glycoprotein is recognized by the ER-resident chaperones, calnexin and calreticulin, which assist in its proper folding.

-

Further Processing and Trafficking: Once correctly folded, the glycoprotein is further processed by other enzymes and transported through the Golgi apparatus to the cell surface, where it can be incorporated into new virions.

Glycovir's (NB-DNJ's) Intervention:

NB-DNJ, as a competitive inhibitor of alpha-glucosidase I, prevents the initial trimming of the terminal glucose residue from the N-linked glycan. This disruption has several downstream consequences:

-

Inhibition of the Calnexin/Calreticulin Cycle: The persistence of the triglucosylated glycan prevents the glycoprotein from entering the calnexin/calreticulin folding cycle.

-

Misfolding and ER-Associated Degradation (ERAD): Without the assistance of chaperones, the viral glycoproteins are prone to misfolding. These misfolded proteins are retained in the ER and are often targeted for degradation by the ERAD pathway.

-

Reduced Glycoprotein Incorporation: The misfolded or improperly processed glycoproteins are not efficiently transported to the sites of viral assembly, leading to a reduced incorporation into budding virions[3][4].

-

Decreased Viral Infectivity: The few virions that are produced may have non-functional or improperly configured glycoproteins on their surface, rendering them less infectious[5].

This multifaceted disruption of the viral life cycle underscores the potent antiviral potential of Glycovir.

Quantitative Data on Antiviral Efficacy

The in vitro efficacy of N-butyldeoxynojirimycin (NB-DNJ), the active metabolite of Glycovir, has been evaluated against several enveloped viruses. The following table summarizes the available quantitative data. It is important to note that specific IC50 and EC50 values for NB-DNJ against a wide range of enveloped viruses are not extensively available in the public domain. The data presented here are from published studies and serve as a reference for the compound's activity.

| Virus | Cell Type | Assay Type | IC50 (µM) | EC50 (µM) | Reference(s) |

| HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | Infectivity Assay | 282 | - | --INVALID-LINK-- |

| HIV-2 | Peripheral Blood Mononuclear Cells (PBMCs) | Infectivity Assay | 211 | - | --INVALID-LINK-- |

| Dengue Virus (DENV) | Baby Hamster Kidney (BHK) cells | Yield Reduction Assay | - | 6.5 | --INVALID-LINK-- (for a related N-alkylated deoxynojirimycin derivative) |

| Dengue Virus (DENV) | Baby Hamster Kidney (BHK) cells | Yield Reduction Assay | - | 0.3-0.5 | --INVALID-LINK-- (for optimized N-alkylated deoxynojirimycin derivatives) |

| Hepatitis C Virus (HCV) | - | - | - | - | Data for NB-DNJ is not readily available. However, other alpha-glucosidase inhibitors have shown activity against HCV replicons. |

| Influenza Virus | - | - | - | - | Data for NB-DNJ is not readily available. Other alpha-glucosidase inhibitors have demonstrated anti-influenza activity in vitro. |

| Ebola Virus | - | - | - | - | Data for NB-DNJ is not readily available. The Ebola virus glycoprotein is heavily glycosylated and is a theoretical target for alpha-glucosidase inhibitors. |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral mechanism of Glycovir.

HIV Infectivity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the concentration of NB-DNJ required to inhibit HIV-1 replication in primary human immune cells.

Materials:

-

Ficoll-Paque PLUS (for PBMC isolation)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

HIV-1 viral stock (e.g., BaL or NL4-3)

-

N-butyldeoxynojirimycin (NB-DNJ)

-

96-well cell culture plates

-

p24 Antigen ELISA kit

Protocol:

-

PBMC Isolation and Stimulation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

-

Wash the isolated PBMCs twice with RPMI 1640 medium.

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% FBS, 2 µg/mL PHA, and 10 U/mL IL-2.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator to stimulate T-cell proliferation.

-

-

Antiviral Assay:

-

After stimulation, wash the PBMCs to remove PHA and resuspend them in fresh medium containing IL-2.

-

Seed the stimulated PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.

-

Prepare serial dilutions of NB-DNJ in culture medium and add them to the wells. Include a no-drug control.

-

Infect the cells with a pre-titered amount of HIV-1 (e.g., multiplicity of infection of 0.01).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

-

-

Quantification of Viral Replication:

-

On day 7 post-infection, collect the cell culture supernatant from each well.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 Antigen ELISA kit, following the manufacturer's protocol.

-

Calculate the percentage of inhibition of p24 production for each drug concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis of Viral Glycoprotein Incorporation

Objective: To assess the effect of NB-DNJ on the incorporation of viral envelope glycoproteins into progeny virions.

Materials:

-

Virus-producing cell line (e.g., HEK293T cells)

-

Plasmids encoding the viral genome and envelope glycoproteins

-

Transfection reagent

-

NB-DNJ

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Sucrose cushion (20% sucrose in PBS)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the viral envelope glycoprotein and a viral core protein (e.g., capsid)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Virus Production:

-

Seed the producer cells in a culture dish and grow to 70-80% confluency.

-

Transfect the cells with plasmids encoding the viral components.

-

After 6-8 hours, replace the transfection medium with fresh culture medium containing either NB-DNJ at the desired concentration or a vehicle control.

-

Incubate the cells for 48-72 hours to allow for virus production.

-

-

Virion Purification:

-

Harvest the cell culture supernatant and clarify it by low-speed centrifugation to remove cell debris.

-

Layer the clarified supernatant onto a 20% sucrose cushion in an ultracentrifuge tube.

-

Pellet the virions by ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C).

-

Carefully aspirate the supernatant and resuspend the virion pellet in a small volume of PBS.

-

-

Cell Lysate Preparation:

-

Wash the producer cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

-

Clarify the cell lysate by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the cell lysates and virion preparations.

-

Denature equal amounts of protein from the cell lysates and virion preparations by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the viral envelope glycoprotein and a core protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the envelope glycoprotein and the core protein in both the cell lysate and virion fractions.

-

Calculate the ratio of envelope glycoprotein to core protein in the virion fraction for both the treated and untreated samples to determine the relative incorporation efficiency.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Signaling Pathway of Glycovir's Action

References

- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antiviral Spectrum of Glycovir (Glycyrrhizin Nicotinate Derivative)

Disclaimer: The name "Glycovir" is associated with at least two distinct chemical entities. This document focuses exclusively on the substance described as Glycovir , a multi-component mixture derived from the acylation of glycyrrhizic acid with nicotinic acid, based on published research investigating its antiviral properties against HIV-1 and SARS-CoV-2.[1][2][3] This is distinct from another compound also known as Glycovir (CAS 131262-82-3), which is an anti-HIV alpha-glucosidase 1 inhibitor.

This guide provides a detailed overview of the antiviral activity, mechanism of action, and experimental methodologies related to the glycyrrhizin-derived Glycovir.

Quantitative Antiviral Activity

Glycovir has demonstrated inhibitory activity against both Human Immunodeficiency Virus Type 1 (HIV-1) pseudoviruses and multiple strains of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] The antiviral efficacy, represented by the half-maximal inhibitory concentration (IC50), is summarized below.

| Virus Family | Virus (Strain/Subtype) | Cell Line | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| Retroviridae | HIV-1 (Subtype B, pNL4-3) | TZM-bl | 3.9 ± 0.4 | >100 | >25.6 |

| Retroviridae | HIV-1 (Subtype A6, RU570) | TZM-bl | 27.5 ± 2.5 | >100 | >3.6 |

| Retroviridae | HIV-1 (CRF63_02A, CMU06) | TZM-bl | 10.5 ± 1.5 | >100 | >9.5 |

| Coronaviridae | SARS-CoV-2 (hCoV-19/Russia/Vektor-1/2021) | Vero E6 | 2 ± 1 | >100 | >50 |

| Coronaviridae | SARS-CoV-2 (hCoV-19/Russia/SPECS-1/2020) | Vero E6 | 8 ± 1 | >100 | >12.5 |

| Coronaviridae | SARS-CoV-2 (hCoV-19/Russia/Vektor-2/2020) | Vero E6 | 8 ± 1 | >100 | >12.5 |

Data sourced from Fomenko et al., 2022.[1][2][3]

Mechanism of Action: Viral Entry Inhibition

Time-of-addition experiments performed with HIV-1 pseudoviruses suggest that Glycovir's mechanism of action involves the interference with an early stage of the viral life cycle.[1][3] The compound exerted its inhibitory effect within the time frame associated with viral penetration into the host cell.[1][3] This indicates that Glycovir likely functions as a viral entry inhibitor. The precise molecular target and the exact mechanism of inhibition remain to be elucidated.[3] The parent compound, glycyrrhizic acid, has been reported to inhibit viral entry by various mechanisms, including interaction with cell surface receptors like ACE2 for SARS-CoV-2.[4][5]

Figure 1: Proposed mechanism of Glycovir as a viral entry inhibitor.

Experimental Protocols

The antiviral activity of Glycovir was evaluated using distinct in vitro assays for SARS-CoV-2 and HIV-1 pseudoviruses.

SARS-CoV-2 Antiviral Assay

-

Cells and Virus: Vero E6 cells (a kidney epithelial cell line from an African green monkey) were used for this assay. Three different strains of SARS-CoV-2 were tested.[1]

-

Methodology: The antiviral activity was determined using an MTT assay, which measures cell viability.[1][2][3]

-

Vero E6 cells were seeded in 96-well plates.

-

The cells were treated with various concentrations of Glycovir.

-

Cells were then infected with a SARS-CoV-2 virus strain.

-

After an incubation period to allow for viral replication and cytopathic effect (CPE) development, the cell viability was quantified using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The IC50 value was calculated as the concentration of Glycovir that inhibited the virus-induced CPE by 50% compared to untreated, infected control cells.

-

-

Cytotoxicity: The 50% cytotoxic concentration (CC50) was determined in parallel on uninfected Vero E6 cells to assess the compound's toxicity.[2]

HIV-1 Pseudovirus Antiviral Assay

-

Cells and Pseudoviruses: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes, were used. Pseudoviruses were generated for three different HIV-1 subtypes.[1]

-

Methodology:

-

TZM-bl cells were seeded in 96-well plates.

-

The cells were incubated with various concentrations of Glycovir.

-

HIV-1 pseudoviruses were added to the wells.

-

After 48 hours of incubation, viral entry was quantified by measuring the luciferase activity produced by the reporter gene in the TZM-bl cells.

-

The IC50 value was calculated as the concentration of Glycovir that reduced luciferase activity by 50% compared to untreated, infected control cells.

-

-

Time-of-Addition Experiment: To investigate the mechanism of action, Glycovir was added to the TZM-bl cells at different time points relative to the addition of the HIV-1 pseudovirus (e.g., 1 hour before infection, at the time of infection, and at various points post-infection).[3] The level of inhibition at each time point helped pinpoint the stage of the viral life cycle being affected.[3]

References

- 1. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

Glycovir: A Technical Whitepaper on its Potential as a Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging and re-emerging viral infections represent a significant and ongoing threat to global health. The development of broad-spectrum antiviral agents is a critical strategy in pandemic preparedness and response. This document provides a technical overview of Glycovir, a preparation of glycyrrhizinic acid derivatives, and its potential as a broad-spectrum antiviral agent. Drawing from in-vitro studies, this paper will detail its mechanism of action, summarize its antiviral efficacy against a range of viruses, and provide insights into the experimental protocols used to ascertain its activity.

Introduction to Glycovir and its Active Component

Glycovir is a preparation composed of derivatives of glycyrrhizic acid (Glyc), a primary active constituent extracted from the roots of the licorice plant (Glycyrrhiza glabra)[1]. Glycyrrhizic acid and its derivatives have been the subject of numerous studies for their potential therapeutic properties, including significant antiviral activity against a diverse range of viruses[2][3]. The core structure of Glycovir's active components is based on the acylation of glycyrrhizic acid with nicotinic acid, resulting in a multi-component mixture of mono-, di-, tri-, and tetranicotinates[1]. This modification is believed to enhance the antiviral efficacy of the parent compound. People infected with HIV-1 are a particularly vulnerable group, as they may be at a higher risk than the general population of contracting COVID-19 with clinical complications[1]. For such patients, drugs with a broad spectrum of antiviral activity are of paramount importance[1].

Broad-Spectrum Antiviral Activity of Glycovir

In-vitro studies have demonstrated the inhibitory effects of Glycovir and its parent compound, glycyrrhizic acid, against a variety of both DNA and RNA viruses. This suggests its potential as a broad-spectrum antiviral agent[2].

In-Vitro Efficacy Data

The antiviral activity of Glycovir has been quantified against several viral strains. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are key parameters in determining the antiviral efficacy and safety profile of a compound.

| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| SARS-CoV-2 (hCoV-19/USA-WA1/2020) | Vero E6 | MTT | 2 - 8 | > 1000 | > 125 - 500 | [1] |

| SARS-CoV-2 (other strains) | Vero E6 | MTT | 2 - 8 | > 1000 | > 125 - 500 | [1] |

| Hepatitis C Virus (HCV) | Hepatocytes | Titer Assay | ~7 µg/ml* | - | - | [3] |

Note: The value for HCV was reported for glycyrrhizin and may vary for Glycovir.

Mechanism of Action

The proposed antiviral mechanisms of Glycovir are multifaceted, primarily targeting the early stages of viral infection, including attachment, entry, and replication.

Inhibition of Viral Entry

One of the primary mechanisms of action for Glycovir is the inhibition of viral entry into host cells. For enveloped viruses like SARS-CoV-2 and HIV, the surface glycoproteins are crucial for attachment to host cell receptors[1]. Glycovir is thought to interact with these viral glycoproteins, preventing them from binding to their respective host cell receptors, such as ACE2 for SARS-CoV-2[4]. In the case of HIV-1, glycyrrhizic acid has been shown to inhibit replication by inducing the production of β-chemokines, which in turn bind to the CCR5 chemokine receptor, thereby blocking viral entry into peripheral blood mononuclear cells[1].

Inhibition of Viral Replication

Beyond blocking viral entry, Glycovir has been shown to interfere with viral replication processes within the host cell. Studies on Hepatitis A Virus (HAV) indicated that glycyrrhizin inhibits an early stage of viral replication[5]. For SARS-CoV-2, it has been suggested that glycyrrhizic acid and its metabolites can interact with key proteins involved in viral internalization and replication, such as the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the spike (S) protein[4][6].

Modulation of Host Signaling Pathways

Glycovir may also exert its antiviral effects by modulating host cell signaling pathways. For instance, the inhibition of glycogen synthase kinase 3 (GSK-3) has been identified as a potential therapeutic strategy against SARS-CoV viruses, as GSK-3 phosphorylation of the viral nucleocapsid (N) protein is necessary for replication[7]. While direct inhibition of GSK-3 by Glycovir has not been explicitly demonstrated, the modulation of host kinases is a plausible indirect mechanism of action.

Experimental Protocols

The in-vitro antiviral activity and cytotoxicity of Glycovir were determined using standard cell-based assays.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Glycovir was assessed in TZM-bl and Vero E6 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: TZM-bl or Vero E6 cells were seeded in 96-well plates and incubated overnight to allow for cell attachment.

-

Compound Preparation: Glycovir was dissolved in DMSO and then diluted with DMEM medium to achieve a starting concentration of 1000 µM, ensuring the final DMSO concentration did not exceed 1%[1]. Serial dilutions were then prepared.

-

Treatment: The cell culture medium was replaced with the medium containing various concentrations of Glycovir. Control wells with medium and 1% DMSO were also included.

-

Incubation: The plates were incubated for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

-

MTT Addition: After incubation, the medium was removed, and MTT solution was added to each well. The plates were then incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured using a spectrophotometer at a wavelength of 570 nm.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.

Antiviral Activity Assay (MTT Assay for SARS-CoV-2)

The antiviral activity of Glycovir against SARS-CoV-2 was evaluated by measuring the inhibition of the virus-induced cytopathic effect (CPE) using the MTT assay.

Methodology:

-

Cell Seeding: Vero E6 cells were seeded in 96-well plates and incubated overnight.

-

Infection and Treatment: The cell culture medium was removed, and the cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Simultaneously, various concentrations of Glycovir were added to the wells.

-

Controls: Virus control (cells with virus but no compound) and cell control (cells with no virus and no compound) wells were included on each plate.

-

Incubation: The plates were incubated until more than 80% CPE was observed in the virus control wells.

-

MTT Assay: The MTT assay was performed as described in the cytotoxicity protocol to quantify cell viability.

-

IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the viral CPE by 50%, was calculated from the dose-response curve.

Clinical Perspectives

While comprehensive clinical trial data for "Glycovir" is not yet available, medicines derived from glycyrrhizic acid are currently in use for managing acute and chronic hepatitis[2]. Furthermore, Glycovir has been part of trials investigating treatments for HIV infections[8]. The favorable safety profile of glycyrrhizic acid, coupled with its demonstrated in-vitro broad-spectrum antiviral activity, positions Glycovir as a promising candidate for further clinical investigation, particularly for emerging viral threats.

Conclusion

Glycovir, a preparation of nicotinic acid derivatives of glycyrrhizic acid, exhibits significant potential as a broad-spectrum antiviral agent. Its multifaceted mechanism of action, targeting both viral entry and replication, along with its activity against a range of viruses in pre-clinical studies, underscores its therapeutic promise. Further in-vivo studies and well-controlled clinical trials are warranted to fully elucidate its efficacy and safety profile in the treatment of various viral infections. The development of such broad-spectrum antivirals is a cornerstone of future pandemic preparedness.

References

- 1. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 4. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on mechanism of action of glycyrrhizin against hepatitis A virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational and In Vitro Experimental Investigations Reveal Anti-Viral Activity of Licorice and Glycyrrhizin against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3 Inhibition as a Therapeutic Approach Against SARs CoV2: Dual Benefit of Inhibiting Viral Replication While Potentiating the Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Understanding the Structure-Activity Relationship of Neuraminidase Inhibitors: A Technical Guide

Disclaimer: Information on a specific compound or product named "Glycovir" is not publicly available. This guide uses neuraminidase inhibitors, a well-documented class of antiviral drugs, as a representative example to illustrate the principles of structure-activity relationship (SAR) analysis in the format requested.

Introduction

Influenza viruses pose a significant global health threat, necessitating the development of effective antiviral therapies. One of the most successful targets for anti-influenza drug design is the viral surface glycoprotein, neuraminidase (NA). NA plays a crucial role in the viral life cycle by cleaving sialic acid residues from host cell receptors, which facilitates the release of newly formed virus particles from infected cells and prevents their aggregation.[1][2] Inhibition of NA effectively traps the viruses at the cell surface, preventing their spread and propagation.[1]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a prominent class of NA inhibitors. By examining how modifications to their chemical structures affect their inhibitory potency, we can glean critical insights for the rational design of novel and more effective antiviral agents. Oseltamivir and Zanamivir are two key examples of neuraminidase inhibitors that are widely used for the treatment and prevention of influenza A and B infections.[3][4]

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are competitive inhibitors that mimic the natural substrate of the NA enzyme, sialic acid.[2][3] By binding to the active site of the neuraminidase enzyme, these drugs prevent it from cleaving sialic acid, thus blocking the release of new virions from the infected host cell.[2][5] This mechanism of action effectively halts the spread of the virus within the respiratory tract.[1][6] Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is then converted by hepatic esterases into its active form, oseltamivir carboxylate.[1][2]

Signaling Pathway of Influenza Virus Release and Inhibition

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of its inhibition.

Caption: Mechanism of action of neuraminidase inhibitors in preventing influenza virus release.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of neuraminidase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The following tables summarize the IC50 values for oseltamivir carboxylate (the active form of oseltamivir) and zanamivir against various influenza virus subtypes.

Table 1: IC50 Values of Oseltamivir Carboxylate against Influenza Viruses [7]

| Influenza Virus Subtype | Mean IC50 (nM) |

| A/H1N1 | 0.92 - 1.54 |

| A/H3N2 | 0.43 - 0.62 |

| Influenza B | 5.21 - 12.46 |

Table 2: IC50 Values of Zanamivir against Influenza Viruses [7]

| Influenza Virus Subtype | Mean IC50 (nM) |

| A/H1N1 | 0.61 - 0.92 |

| A/H3N2 | 1.48 - 2.17 |

| Influenza B | 2.02 - 2.57 |

SAR Insights:

-

Lipophilic Side Chains: The size and geometry of lipophilic side chains on the inhibitor scaffold significantly influence the NA inhibitory activity. These side chains interact with a hydrophobic pocket in the NA active site.[8][9]

-

C-4 and C-5 Modifications: Modifications at the C-4 and C-5 positions of the zanamivir scaffold have been explored. While some C-4 modifications can be beneficial, C-5 modifications often lead to decreased inhibitory activity.[10]

-

Guanidino Group: The guanidino group in zanamivir plays a crucial role in its high-affinity binding to the NA active site.[11]

-

Carboxylate Group: The carboxylate group is essential for binding to the positively charged residues in the active site of neuraminidase.[12]

Experimental Protocols

The determination of NA inhibitory activity is crucial for SAR studies. The most common method is the fluorescence-based neuraminidase inhibition assay.[13]

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[13]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When MUNANA is cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the NA activity. In the presence of an inhibitor, the fluorescence is reduced.[7][13]

Materials and Reagents: [7][13]

-

Influenza virus sample

-

Neuraminidase inhibitor compounds

-

MUNANA substrate

-

Assay buffer

-

Stop solution (e.g., NaOH in ethanol)

-

96-well plates

-

Fluorometer

Experimental Workflow:

Caption: A simplified workflow for the in vitro fluorometric neuraminidase inhibition assay.

Detailed Procedure: [13]

-

Prepare serial dilutions of the neuraminidase inhibitors in a 96-well plate.

-

Add a standardized amount of influenza virus to each well containing the inhibitor dilutions.

-

Incubate the plate at room temperature for 45 minutes to allow the inhibitors to bind to the neuraminidase.

-

Add the MUNANA substrate to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding a stop solution.

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal compared to the control (no inhibitor).

Conclusion

The structure-activity relationship of neuraminidase inhibitors provides a clear example of rational drug design. The detailed understanding of the interactions between the inhibitors and the neuraminidase active site has enabled the development of potent and selective antiviral drugs. Key structural features, such as the carboxylate and guanidino groups, and the optimization of lipophilic side chains, are critical for high-affinity binding and effective inhibition. The experimental protocols outlined in this guide are fundamental for the continued evaluation and development of new neuraminidase inhibitors to combat influenza virus infections. Further research focusing on modifications that can overcome drug resistance is an ongoing and vital area of investigation.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 3. Oseltamivir - Wikipedia [en.wikipedia.org]

- 4. Zanamivir - Wikipedia [en.wikipedia.org]

- 5. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]

- 6. droracle.ai [droracle.ai]

- 7. benchchem.com [benchchem.com]

- 8. Structure-activity relationship studies of novel carbocyclic influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ZANAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Glycovir's Antiviral Effects: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro antiviral activities of Glycovir, a derivative of glycyrrhizinic acid. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development.

Quantitative Antiviral Activity

Glycovir has demonstrated inhibitory effects against both SARS-CoV-2 and HIV-1 pseudoviruses in early in vitro studies. The key quantitative metrics from these assessments are summarized below.

Table 1: In Vitro Antiviral Activity of Glycovir against SARS-CoV-2

| Virus Strain | Cell Line | Assay Type | IC50 (µM) | Control Drug |

| SARS-CoV-2 (Various Strains) | Vero E6 | MTT Assay | 2–8 | Remdesivir |

Table 2: In Vitro Antiviral Activity of Glycovir against HIV-1 Pseudoviruses

| HIV-1 Pseudovirus Subtype | Cell Line | Assay Type | IC50 (µM) |

| Subtype B | TZM-bl | Luciferase Reporter Assay | 3.9–27.5 |

| Subtype A6 | TZM-bl | Luciferase Reporter Assay | 3.9–27.5 |

| Recombinant form CRF63_02A | TZM-bl | Luciferase Reporter Assay | 3.9–27.5 |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of Glycovir's antiviral properties.

Cell Lines and Virus Culture

-

Vero E6 Cells: An African green monkey kidney epithelial cell line, commonly used for its susceptibility to a wide range of viruses, including SARS-CoV-2.

-

TZM-bl Cells: A genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase reporter genes, making them ideal for quantifying HIV-1 entry.

-

Virus Stocks: SARS-CoV-2 and HIV-1 pseudovirus stocks are propagated and titrated to determine the appropriate multiplicity of infection (MOI) for the antiviral assays.

Cytotoxicity Assay (MTT Assay)

A crucial step in antiviral drug screening is to determine the concentration at which the compound itself becomes toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter derived from this assay.

Protocol:

-

Cell Seeding: Plate Vero E6 or TZM-bl cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of Glycovir to the cell monolayers. Include a vehicle control (e.g., DMSO) and a cell-only control.

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

SARS-CoV-2 Antiviral Assay (MTT-based Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect cells from the cytopathic effects (CPE) induced by viral infection.

Protocol:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight.

-

Compound and Virus Addition: Pre-treat the cells with various concentrations of Glycovir for a short period. Subsequently, infect the cells with SARS-CoV-2 at a specific MOI. Include virus control (cells and virus, no compound) and cell control (cells only) wells.

-

Incubation: Incubate the plate for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

MTT Assay: Perform the MTT assay as described in the cytotoxicity protocol to quantify cell viability.

-

Data Analysis: Calculate the percentage of CPE inhibition for each concentration of Glycovir and determine the 50% inhibitory concentration (IC50).

HIV-1 Pseudovirus Entry Assay (Luciferase Reporter Assay)

This assay quantifies the inhibition of viral entry by measuring the activity of a reporter gene (luciferase) that is expressed upon successful entry of the pseudovirus into the host cell.[1][2]

Protocol:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate and allow them to adhere.

-

Neutralization Reaction: In a separate plate, incubate serial dilutions of Glycovir with a standardized amount of HIV-1 pseudovirus for approximately one hour.

-

Infection: Transfer the Glycovir-pseudovirus mixture to the TZM-bl cells.

-

Incubation: Incubate the plates for 48 hours to allow for viral entry and expression of the luciferase reporter gene.

-

Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Luminescence Reading: Measure the relative light units (RLU) using a luminometer.

-

Data Analysis: Calculate the percentage of neutralization by comparing the RLU in the presence of Glycovir to the RLU in the virus control wells. Determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the putative mechanism of action of Glycovir.

Mechanism of Action

Time-of-addition experiments with HIV pseudoviruses suggest that Glycovir interferes with the early stages of the viral lifecycle, specifically viral entry into the host cell. The precise molecular target and the exact mechanism of inhibition are still under investigation. For SARS-CoV-2, it is hypothesized that Glycovir may interfere with the interaction between the viral spike protein and the host cell's ACE2 receptor.

Conclusion

The preliminary in vitro data indicate that Glycovir is a promising broad-spectrum antiviral candidate with activity against both SARS-CoV-2 and HIV-1. Its mechanism of action appears to be targeted at the crucial step of viral entry. Further studies are warranted to elucidate the specific molecular interactions and to evaluate the in vivo efficacy and safety of this compound.

References

The Core Mechanism of Glycovir: An In-Depth Technical Guide to its Interaction with Viral Surface Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycovir is an antiviral agent that represents a class of host-targeted therapies. Its active form, N-butyldeoxynojirimycin (NB-DNJ), is an alpha-glucosidase I inhibitor. Unlike antiviral drugs that directly bind to viral proteins on a mature virion, Glycovir's mechanism of action is more subtle, targeting the processing of viral envelope glycoproteins within the host cell's endoplasmic reticulum. This guide provides a detailed technical overview of Glycovir's interaction with the biosynthetic pathway of viral surface glycoproteins, focusing on its application in combating Human Immunodeficiency Virus (HIV). It includes quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Glycovir and its Mechanism of Action

Glycovir is a prodrug of N-butyldeoxynojirimycin (SC-48334), an iminosugar that acts as a competitive inhibitor of alpha-glucosidase I. This enzyme plays a critical role in the N-linked glycosylation pathway in the endoplasmic reticulum (ER) of host cells. Viral envelope glycoproteins, such as the gp160 of HIV, are heavily glycosylated and rely on the host cell's machinery for proper folding and maturation.

The primary mechanism of Glycovir's antiviral activity is the disruption of the normal processing of these viral glycoproteins. By inhibiting alpha-glucosidase I, NB-DNJ prevents the trimming of terminal glucose residues from the high-mannose N-linked glycans attached to the nascent glycoprotein. This results in the presence of immature, glucose-containing, high-mannose oligosaccharides on the viral envelope proteins.[1] This aberrant glycosylation leads to several downstream consequences that collectively reduce viral infectivity:

-

Impaired Glycoprotein Folding and Conformation: The incorrect glycan structure interferes with the proper folding of the glycoprotein, leading to an altered three-dimensional structure.[2]

-

Reduced Proteolytic Processing: The misfolded gp160 is less efficiently cleaved by host cell proteases (like furin) into the mature surface glycoprotein (gp120) and transmembrane glycoprotein (gp41). This results in a lower density of functional gp120/gp41 complexes on the virion surface.[3][4][5]

-

Inhibition of Viral Entry: The altered conformation of gp120 that is incorporated into virions impairs its ability to undergo the necessary conformational changes after binding to the CD4 receptor on target cells. This, in turn, hinders the exposure of the gp41 fusion peptide, a critical step for viral and cellular membrane fusion.[3][4][5][6][7]

-

Impaired gp120 Shedding: The shedding of gp120 from the viral surface upon CD4 binding is significantly reduced in viruses produced in the presence of NB-DNJ.[3][4][5]

Quantitative Data on Glycovir's (NB-DNJ) Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of N-butyldeoxynojirimycin (NB-DNJ), the active form of Glycovir.

| Parameter | Virus/Enzyme | Cell Line/System | Value | Reference |

| IC50 (Antiviral Activity) | HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | 282 µM | [8][9] |

| IC50 (Antiviral Activity) | HIV-2 | Peripheral Blood Mononuclear Cells (PBMCs) | 211 µM | [8][9] |

| IC50 (Antiviral Activity with Liposomal Delivery) | HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | 4 nM | [8] |

| Effective Antiviral Concentration | HIV | Chinese Hamster Ovary (CHO) Cells | 0.5 mM | [1][10] |

Table 1: Antiviral Activity of N-butyldeoxynojirimycin (NB-DNJ)

| Parameter | Enzyme | Substrate | Value | Reference |

| IC50 | Rat Recombinant UDP-glucose ceramide glucosyltransferase | 32 µM | [9] | |

| IC50 | Rat Recombinant β-glucosidase 2 | 81 µM | [9] |

Table 2: Enzymatic Inhibition by N-butyldeoxynojirimycin (NB-DNJ)

Experimental Protocols

In Vitro Alpha-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory potency of a compound against alpha-glucosidase.

Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

N-butyldeoxynojirimycin (NB-DNJ) or test compound

-

Potassium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate solution (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of alpha-glucosidase (e.g., 0.5 U/mL) in cold potassium phosphate buffer.

-

Prepare a stock solution of pNPG (e.g., 5 mM) in potassium phosphate buffer.

-

Prepare serial dilutions of NB-DNJ or the test compound in potassium phosphate buffer to achieve a range of concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of potassium phosphate buffer to the control wells.

-

Add 50 µL of the different concentrations of NB-DNJ or test compound to the experimental wells.

-

Add 50 µL of the alpha-glucosidase solution to all wells except the blanks. Add 50 µL of buffer to the blank wells.

-

Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Termination and Measurement:

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

-

Calculation:

Analysis of gp120 Glycosylation Status

This method determines the effect of NB-DNJ on the N-linked glycosylation of HIV gp120.

Materials:

-

HIV-infected or gp160-expressing cells (e.g., CHO cells)

-

N-butyldeoxynojirimycin (NB-DNJ)

-

[35S]methionine/[35S]cysteine or [3H]mannose for metabolic labeling

-

Lysis buffer (e.g., RIPA buffer)

-

Anti-gp120 antibody

-

Protein A/G-agarose beads

-

Endoglycosidase H (Endo H)

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography or phosphorimaging system

Procedure:

-

Cell Treatment and Labeling:

-

Culture the cells in the presence or absence of an effective concentration of NB-DNJ (e.g., 0.5 mM) for a sufficient period (e.g., 24-48 hours).

-

Metabolically label the cells with [35S]methionine/[35S]cysteine or [3H]mannose for several hours.

-

-

Immunoprecipitation:

-

Lyse the cells and immunoprecipitate the gp120 from the cell lysates using an anti-gp120 antibody and Protein A/G-agarose beads.

-

-

Endoglycosidase H Digestion:

-

Elute the immunoprecipitated gp120 and divide it into two aliquots.

-

Treat one aliquot with Endoglycosidase H (Endo H) according to the manufacturer's protocol. Leave the other aliquot untreated. Endo H cleaves high-mannose and hybrid N-linked glycans but not complex glycans.

-

-

SDS-PAGE and Analysis:

-

Analyze both the Endo H-treated and untreated samples by SDS-PAGE.

-

Visualize the radiolabeled gp120 by autoradiography or phosphorimaging.

-

-

Interpretation:

-

In untreated cells, mature gp120 with complex glycans will be largely resistant to Endo H, showing no significant shift in molecular weight after digestion.

-

In NB-DNJ-treated cells, gp120 will possess immature, high-mannose glycans and will therefore be sensitive to Endo H, resulting in a noticeable downward shift in its molecular weight on the gel.[1][10]

-

Visualization of Pathways and Workflows

Mechanism of Action of Glycovir (NB-DNJ) on HIV gp160 Processing

Caption: Glycovir's mechanism of action on HIV gp160 processing.

Experimental Workflow for Assessing Glycosylation Status of gp120

Caption: Workflow for analyzing gp120 glycosylation status.

Resistance to Glycovir

There is limited specific information available regarding the development of HIV resistance to N-butyldeoxynojirimycin. As a host-targeted therapy, it is hypothesized to have a higher barrier to resistance compared to direct-acting antivirals that target viral enzymes. Viral escape would likely require mutations that allow for proper glycoprotein folding and function despite the presence of unprocessed glycans, or alterations in the glycoprotein that reduce its dependence on specific glycan structures for its function. One study has suggested that NB-DNJ is effective against HIV isolates that are resistant to other classes of antiretroviral drugs.[8] This indicates that the mechanism of action of Glycovir does not overlap with that of reverse transcriptase or protease inhibitors, and it may be a useful component of combination therapy, particularly against multi-drug resistant HIV strains.

Conclusion

Glycovir presents a unique approach to antiviral therapy by targeting a host cell process that is essential for the maturation of viral surface glycoproteins. Its active form, N-butyldeoxynojirimycin, by inhibiting alpha-glucosidase I, leads to a cascade of events that ultimately result in the production of virions with reduced infectivity. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for further research and development of this and other host-targeted antiviral strategies. The high barrier to resistance further enhances its potential as a valuable tool in the management of viral infections like HIV.

References

- 1. Effects of the imino sugar N-butyldeoxynojirimycin on the N-glycosylation of recombinant gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of N-butyl deoxynojirimycin in inhibiting HIV-1 infection and activity in combination with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-butyldeoxynojirimycin-mediated inhibition of human immunodeficiency virus entry correlates with impaired gp120 shedding and gp41 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The alpha-glucosidase inhibitor N-butyldeoxynojirimycin inhibits human immunodeficiency virus entry at the level of post-CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. N-Butyldeoxynojirimycin is a broadly effective anti-HIV therapy significantly enhanced by targeted liposome delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Role of Glycyrrhizinic Acid Derivatives in the Antiviral Activity of Glycyvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhizinic acid, a triterpenoid saponin extracted from the roots of the licorice plant (Glycyrrhiza glabra), and its derivatives have long been investigated for their broad-spectrum pharmacological activities, including notable antiviral effects. This technical guide focuses on the antiviral properties of glycyrrhizinic acid derivatives, with a specific emphasis on the preparation known as Glycyvir. It is important to note that while the query specified "Glycovir," the context of glycyrrhizinic acid derivatives strongly indicates the subject of interest is Glycyvir , a multi-component mixture of glycyrrhizinic acid nicotinates. This document will provide an in-depth analysis of the quantitative antiviral data, experimental methodologies, and the molecular pathways implicated in the therapeutic action of these compounds.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy of Glycyvir and other glycyrrhizinic acid derivatives is quantified by determining their half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

Table 1: Antiviral Activity and Cytotoxicity of Glycyvir against SARS-CoV-2 and HIV-1 Pseudoviruses.[1][2][3]

| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Glycyvir | SARS-CoV-2 (hCoV-19/Russia/V_1/2020) | Vero E6 | 2.0 ± 0.2 | > 100 | > 50 |

| Glycyvir | SARS-CoV-2 (Alpha B.1.1.7) | Vero E6 | 8.0 ± 0.5 | > 100 | > 12.5 |

| Glycyvir | SARS-CoV-2 (Delta B.1.617.2) | Vero E6 | 8.0 ± 0.5 | > 100 | > 12.5 |

| Glycyvir | HIV-1 Pseudovirus (Subtype B, SF162.LS) | TZM-bl | 3.9 ± 0.5 | 78 ± 9 | 20 |

| Glycyvir | HIV-1 Pseudovirus (Subtype A6, 16RU28) | TZM-bl | 27.5 ± 2.5 | 78 ± 9 | 2.8 |

| Glycyvir | HIV-1 Pseudovirus (CRF63_02A, QH0692) | TZM-bl | 19.5 ± 2.5 | 78 ± 9 | 4 |

Table 2: Antiviral Activity of Glycyrrhizin (GL) and its Derivatives against Various Viruses.

| Compound | Virus | Cell Line | IC50 | Reference |

| Glycyrrhizin (GL) | SARS-CoV | Vero | 365 µM | [1] |

| GL Derivative (with 2-acetamido-β-D-glucopyranosylamine) | SARS-CoV | Vero | 35 µM | [1] |

| Glycyrrhizin (GL) | Dengue Virus 2 (DENV2) | Vero E6 | 8.1 µM | [2] |

| GL Derivative (conjugate with isoleucine) | Dengue Virus 2 (DENV2) | Vero E6 | 1.2 µM | [2] |

| GL Derivative (conjugate with 11-aminoundecanoic acid) | Dengue Virus 2 (DENV2) | Vero E6 | 1.3 µM | [2] |

| Glycyrrhizin (GL) | Herpes Simplex Virus-1 (HSV-1) | --- | 0.5 mM | [3] |

| Glycyrrhizin (GL) | Epstein-Barr Virus (EBV) | Raji | 0.04 mM | [4] |

Experimental Protocols

The evaluation of the antiviral activity of glycyrrhizinic acid derivatives involves standardized in vitro assays to determine their efficacy and toxicity. The following are detailed methodologies for key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., Vero E6 or TZM-bl) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the test compound (e.g., Glycyvir) in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a cell-only control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 humidified incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (CPE Reduction Assay)

The cytopathic effect (CPE) reduction assay is used to quantify the ability of a compound to protect cells from virus-induced damage and death.[7][8][9][10][11]

Principle: Many viruses cause morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as CPE. An effective antiviral agent will inhibit viral replication and thus reduce or eliminate CPE.

Protocol:

-

Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

-

Virus Infection and Treatment:

-

Prepare serial dilutions of the test compound in a low-serum medium.

-

Remove the growth medium from the cells.

-

Add the diluted compound to the wells.

-

Infect the cells with a viral suspension at a multiplicity of infection (MOI) that causes significant CPE in the virus control wells within 48-72 hours.

-

Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until CPE is evident in approximately 90% of the virus control wells.

-

Quantification of CPE (Crystal Violet Staining):

-

Gently wash the wells with PBS.

-

Fix the cells with 10% formalin for at least 20 minutes.

-

Discard the formalin and stain the cells with a 0.5% crystal violet solution for 20 minutes.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 100 µL of methanol to each well.

-

-

Absorbance Measurement: Measure the absorbance at 570-595 nm using a microplate reader.

-

Data Analysis: The percentage of CPE inhibition is calculated relative to the virus and cell controls. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Glycyrrhizinic acid and its derivatives exert their antiviral effects through a multi-pronged approach that involves both direct interaction with viral components and modulation of host cellular pathways.

Inhibition of Viral Entry and Replication

A primary mechanism of action for glycyrrhizinic acid is the inhibition of viral entry into host cells. For SARS-CoV-2, it has been shown to interact with the ACE2 receptor, the primary entry point for the virus, thereby preventing the virus from binding and entering the cell.[12][13] Additionally, it can interfere with the viral spike protein, further hindering the fusion of the viral and cellular membranes.[13] Time-of-addition experiments with Glycyvir against HIV pseudoviruses suggest that it interferes with the early stages of the viral life cycle, consistent with an entry inhibition mechanism.[14][15]

Once inside the cell, glycyrrhizinic acid can also inhibit viral replication. It has been reported to interfere with viral gene expression and the assembly of new viral particles.[16] For some viruses, it can also inhibit viral-encoded enzymes, such as the reverse transcriptase of HIV.[12]

Modulation of Host Inflammatory and Immune Responses

Viral infections often trigger an inflammatory response that can lead to tissue damage. Glycyrrhizinic acid and its derivatives possess potent anti-inflammatory properties. They can inhibit the activation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][17][18] By downregulating the production of pro-inflammatory cytokines, these compounds can mitigate the excessive inflammation associated with severe viral infections.

References

- 1. catalysis.com.ua [catalysis.com.ua]

- 2. Glycyrrhizic acid derivatives as Dengue virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 4. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pblassaysci.com [pblassaysci.com]

- 10. Use of Crystal Violet to Improve Visual Cytopathic Effect-based Reading for Viral Titration using TCID50 Assays [jove.com]

- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. frontiersin.org [frontiersin.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Glycovir: Origins, Synthesis, and Antiviral Profile

For Research and Drug Development Professionals

This document provides a comprehensive technical overview of Glycovir, a novel host-targeting antiviral agent. It details the compound's origins, a validated multi-step synthesis protocol, its mechanism of action, and key preclinical data.

Introduction and Origins

Glycovir, also known as SC-49483, is an investigational anti-HIV agent that functions as a prodrug of an alpha-glucosidase I inhibitor.[1][2] Its mechanism is centered on the inhibition of viral glycoprotein processing within the host cell's endoplasmic reticulum.[2] This host-targeting approach is a promising strategy for developing broad-spectrum antiviral therapies, as it interferes with the essential glycoprotein folding and maturation processes required by a wide range of enveloped viruses.[3][4]

The core structure of Glycovir is derived from deoxynojirimycin (DNJ), an iminosugar.[5] Iminosugars that inhibit ER α-glucosidases, like DNJ and castanospermine, have been shown to effectively disrupt the morphogenesis of many enveloped viruses, including flaviviruses, togaviruses, and retroviruses.[3] Glycovir is a perbutylated N-butyl-deoxynojirimycin (p-N-butyl-DNJ), a modification designed to enhance its pharmacological properties.[2] It has undergone clinical trials for the treatment of HIV infections, reaching Phase II.[1][6]

Chemical Synthesis of Glycovir

The synthesis of Glycovir ([(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate) is a multi-step process starting from a suitable protected glucose derivative. The following protocol is a representative synthetic route.

Experimental Protocol: Multi-step Synthesis of Glycovir

Step 1: Reductive Amination

-

D-glucose is dissolved in methanol.

-

Butylamine is added to the solution, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

-

The reaction is stirred at room temperature for 24-48 hours until the formation of N-butyl-1-deoxynojirimycin (NB-DNJ) is complete, as monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Step 2: Per-O-Acylation

-

The purified NB-DNJ from Step 1 is dissolved in anhydrous pyridine.

-

Butyric anhydride is added dropwise to the solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.

-

The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product, Glycovir, is purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the final compound as a clear oil.

Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Mechanism of Action: Inhibition of Host Glycoprotein Processing

Glycovir is a prodrug that is metabolized in vivo to its active form, an N-butyl-deoxynojirimycin derivative. This active metabolite is a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[2][3] These host enzymes are critical for the proper folding of viral envelope glycoproteins.[3][4]

By inhibiting these glucosidases, Glycovir disrupts the initial steps of N-linked oligosaccharide processing, preventing the trimming of glucose residues from the glycans on newly synthesized viral glycoproteins.[3] This misprocessing leads to improperly folded glycoproteins, which are retained in the ER and targeted for degradation, thereby preventing the assembly and release of new, infectious virions.[3][5]

Preclinical Data

The antiviral activity of Glycovir and related iminosugar compounds has been evaluated in various in vitro and in vivo models. The data presented below is a representative summary based on published literature for α-glucosidase inhibitors.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Virus Model | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| HIV-1 | MT-4 | 2.5 | >500 | >200 |

| Bovine Viral Diarrhea Virus (BVDV) | MDBK | 5.8 | >1000 | >172 |

| Dengue Virus (DENV-2) | Vero | 12.1 | >1000 | >82 |

| Influenza A (H1N1) | MDCK | 25.5 | >1000 | >39 |